molecular formula C25H17NO13 B1244676 Laccaic acid C

Laccaic acid C

Cat. No. B1244676
M. Wt: 539.4 g/mol
InChI Key: VRXULZFQCGXCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laccaic acid C is a tetrahydroxyanthraquinone that is that is 3,5,6,8-tetrahydroxy-9,10-anthraquinone substituted by two carboxy groups at positions 1 and 2 as well as a 5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl group at position 7. A minor component of LAC dye together with laccaic acids A, B and D It has a role as a dye and an animal metabolite. It is a polyphenol, a tetrahydroxyanthraquinone, a tricarboxylic acid and an alpha-amino acid.

Scientific Research Applications

Inclusion Complexes with β-Cyclodextrin

Laccaic acid A, a component of Lac dye, forms inclusion complexes with β-cyclodextrin and its derivatives. This enhances the water solubility of the dye, which is otherwise limited by its low solubility. This development is significant for its use in the food and textile industries, offering a non-toxic and efficient dyeing solution (Liu et al., 2017).

Nonlinear Optical Properties

Laccaic acid dye displays promising nonlinear optical properties, including strong two-photon absorption. This indicates its potential use in optical devices and materials, particularly in applications requiring third-order nonlinear optical capabilities (Zongo et al., 2015).

Microwave-Assisted Green Isolation

A sustainable approach to extracting laccaic acid from the lac insect has been developed for dyeing wool fabric. This method uses microwave treatment and eco-friendly mordants, enhancing the dye's color yield and sustainability (Adeel et al., 2021).

Historical Formulations of Lake Pigments

Research on various production methods of lake pigments and dyes derived from lac, including laccaic acids A and B, has provided insights into the compositional variability influenced by factors like temperature and pH. This understanding is crucial for their use in historical and artistic contexts (Berbers et al., 2019).

Antitumor Activity

In the context of cancer research, laccaic acid has shown potential as a DNA-competitive inhibitor of DNA methyltransferase 1, a target in cancer drug development. Its ability to reactivate genes silenced by DNA methylation makes it a promising candidate for cancer therapeutics (Fagan et al., 2013).

Fluorescence of Lac Dye Stabilized Gold Nanoparticles

Lac dye, containing laccaic acids, has been used to synthesize gold nanoparticles with potential clinical applications. These nanoparticles, stabilized by the natural fluorophores in lac dye, demonstrate safe, non-toxic properties suitable for medical applications (Pattanayak et al., 2016).

properties

Molecular Formula

C25H17NO13

Molecular Weight

539.4 g/mol

IUPAC Name

7-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-3,5,6,8-tetrahydroxy-9,10-dioxoanthracene-1,2-dicarboxylic acid

InChI

InChI=1S/C25H17NO13/c26-9(23(34)35)4-6-1-2-10(27)7(3-6)13-20(31)17-16(22(33)21(13)32)18(29)8-5-11(28)14(24(36)37)15(25(38)39)12(8)19(17)30/h1-3,5,9,27-28,31-33H,4,26H2,(H,34,35)(H,36,37)(H,38,39)

InChI Key

VRXULZFQCGXCRV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C3=C(C(=C2O)O)C(=O)C4=CC(=C(C(=C4C3=O)C(=O)O)C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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